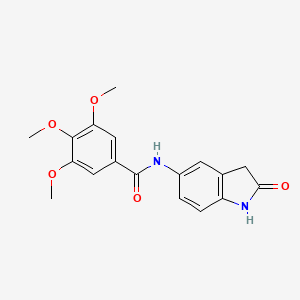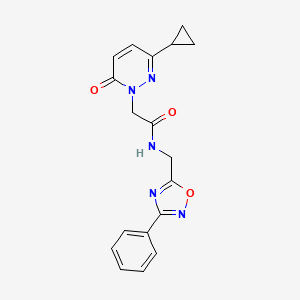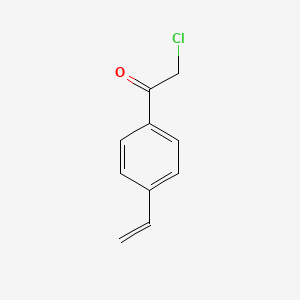![molecular formula C19H28N6O2 B2575893 N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide CAS No. 2198768-23-7](/img/structure/B2575893.png)
N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a carboxamide group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products . The structure of the isolated compounds is usually confirmed by IR, 1H, 13C, and 31P NMR, and mass spectra and X-ray analysis .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by X-ray diffraction data . Non-hydrogen atoms are usually shown as thermal vibration ellipsoids with a probability of 50% .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve reactions with carbon-centered nucleophiles such as Grignard reagents, butyl-, and phenyllithiums .
Physical And Chemical Properties Analysis
Similar compounds often exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .
Scientific Research Applications
Antimicrobial and Antifungal Agents
Phosphoryl-substituted pyridines, pyridazines, pyrazines, and pyrimidines have been proposed as efficient antimicrobial and antifungal agents . The unique structure of our compound may contribute to its effectiveness in combating bacterial and fungal infections.
Anticancer Potential
Certain heterocyclic compounds exhibit anticancer properties. Our compound’s novel structure could be explored for its potential as an anticancer agent . Further studies are needed to evaluate its efficacy against specific cancer cell lines.
Photonics and Catalysis
Triazine derivatives have applications in photonics and catalysis . The presence of phosphorus in our compound may enhance its suitability for these purposes. Investigating its optical properties and catalytic activity could yield valuable insights.
Fire Retardants
Phosphorus-containing compounds are commonly used as fire retardants . Considering the presence of phosphine oxide in our compound, it might be worth exploring its flame-retardant properties.
Peptide Synthesis Reagents
Reagents for peptide synthesis play a crucial role in drug development and biochemistry. Our compound’s unique structure could potentially serve as a reagent in peptide synthesis .
Click Chemistry Reactivity Enhancement
Triazinium salts, structurally related to our compound, have been studied for their click chemistry reactivity. Intramolecular O−N repulsion strategies, similar to those observed for tetrazines, may enhance the reactivity of our compound .
For more in-depth information, you can refer to the original research articles:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-19(2,3)18-21-20-15-5-6-16(22-25(15)18)24-11-14(12-24)23(4)17(26)13-7-9-27-10-8-13/h5-6,13-14H,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMQYAQGZUNRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2575811.png)
![(3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2575812.png)

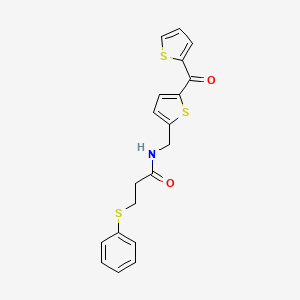
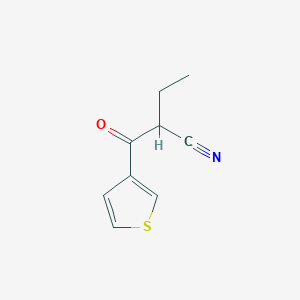
![5-ethoxy-2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2575823.png)
![6-(2,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2575824.png)
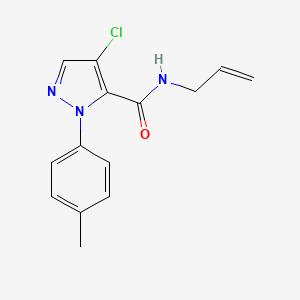
![methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2575826.png)
